molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole

Cat. No.: B12557415
CAS No.: 184677-93-8
M. Wt: 593.2 g/mol
InChI Key: YLHZKYMVSZSVBD-UHFFFAOYSA-N
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Description

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with trichloromethyl groups and a carbazole moiety with an octyl chain. The combination of these functional groups imparts distinct photochemical and photophysical properties to the compound, making it valuable in applications such as photoinitiators and photopolymerization processes .

Preparation Methods

The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.

    Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.

    Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .

Comparison with Similar Compounds

Similar compounds to 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole include:

The uniqueness of this compound lies in its combination of a triazine ring with trichloromethyl groups and a carbazole moiety, providing distinct photochemical properties and versatility in various applications.

Properties

CAS No.

184677-93-8

Molecular Formula

C25H24Cl6N4

Molecular Weight

593.2 g/mol

IUPAC Name

3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole

InChI

InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

YLHZKYMVSZSVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41

Origin of Product

United States

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